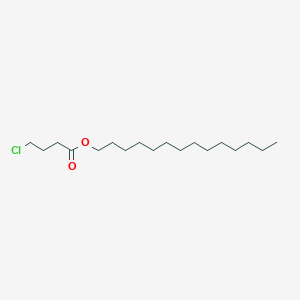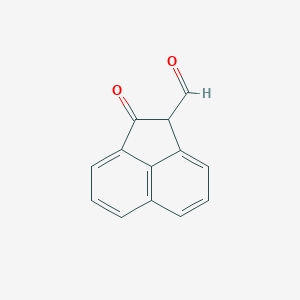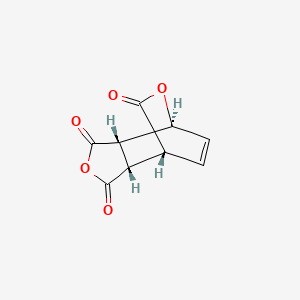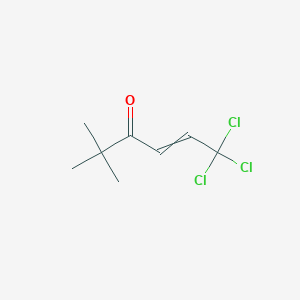
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one is an organic compound characterized by its unique structure, which includes three chlorine atoms and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one typically involves the chlorination of 2,2-dimethylhex-4-en-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors where the reaction conditions are meticulously controlled to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and double bond in its structure play a crucial role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6,6,6-Trichloro-2,2-dimethylhex-4-en-3-one: is similar to other chlorinated alkenes and ketones, such as 5-amino-6,6,6-trichloro-2,2-dimethyl-4-hexen-3-one.
Uniqueness: The unique combination of three chlorine atoms and a double bond in this compound distinguishes it from other compounds. This structure imparts specific chemical properties and reactivity that make it valuable for various applications.
Propiedades
Número CAS |
1552-24-5 |
|---|---|
Fórmula molecular |
C8H11Cl3O |
Peso molecular |
229.5 g/mol |
Nombre IUPAC |
6,6,6-trichloro-2,2-dimethylhex-4-en-3-one |
InChI |
InChI=1S/C8H11Cl3O/c1-7(2,3)6(12)4-5-8(9,10)11/h4-5H,1-3H3 |
Clave InChI |
WOMSNCXNBGXQMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C=CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)
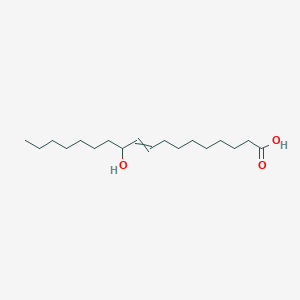

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14754596.png)
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)
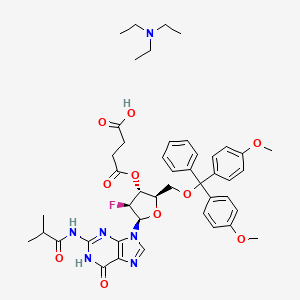
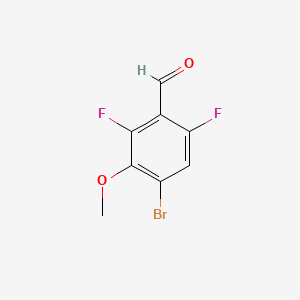
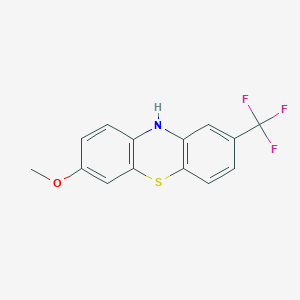
![2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
